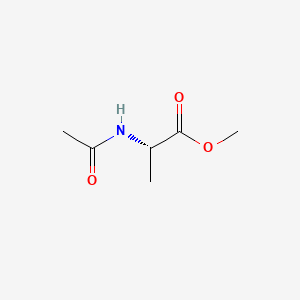
Boc-(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid is a useful research compound. Its molecular formula is C14H18BrNO4 and its molecular weight is 344.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Regioselective Ring Opening Reactions : Boc-substituted cis-2-phenyl-3-aminooxetanes, closely related to Boc-(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid, have been used in ring expansion to oxazolidinones and ring-opened to synthesize various amino alcohols, demonstrating their utility in creating complex chemical structures (Bach & Schröder, 1997).
Catalytic Efficiency : In the field of catalysis, Boc-protected amino acids play a significant role. They resist racemization during peptide synthesis and are easily converted into free amines, as shown in studies involving N-tert-butoxycarbonylation of amines using efficient and environmentally benign catalysts (Heydari et al., 2007).
Synthesis of Amino Acids and Peptides : Research demonstrates the role of Boc-protected amino acids in the synthesis of various amino acids and peptides, highlighting their importance in creating biologically active compounds and pharmaceuticals (Plaue & Heissler, 1987).
Biological and Medicinal Applications
Neuroexcitant Analogues : Isoxazole amino acids, synthesized using similar Boc-protected derivatives, are critical neuroexcitants. Their synthesis demonstrates the application of this compound in neuropharmacology (Pajouhesh & Curry, 1998).
Chemical Ligation in Peptide Synthesis : The synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine for native chemical ligation at phenylalanine showcases its utility in peptide synthesis, establishing the relevance of Boc-protected amino acids in creating complex biological molecules (Crich & Banerjee, 2007).
Phytosteryl Amino Acid Ester Synthesis : In food science, the synthesis of phytosteryl amino acid esters using Boc-protected amino acids highlights their application in enhancing the emulsifying properties of food components (Jia et al., 2019).
Industrial and Material Science Applications
Polymer Chemistry : In the synthesis of methacrylate polymers containing chiral amino acid moieties, Boc-protected amino acids are crucial for obtaining well-defined polymers with controlled molecular weight and narrow distribution, showing their significance in material sciences (Kumar, Roy, & De, 2012).
Hydrogenase Modeling : Boc-protected amino acids have been used in the modeling of peptide surroundings of [FeFe] hydrogenase, demonstrating their utility in understanding and simulating biochemical processes (Apfel et al., 2009).
Orientations Futures
Borinic acids and their derivatives, which include “Boc-(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid”, are a subclass of organoborane compounds that have potential applications in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . Future research may focus on improving the stability of these compounds and exploring their potential applications in various fields .
Propriétés
IUPAC Name |
(3S)-3-(2-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEZYQLFLYPMMA-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=CC=C1Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

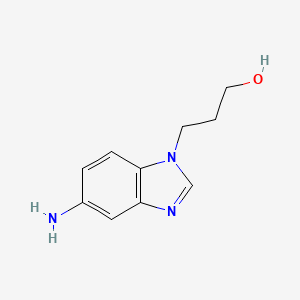
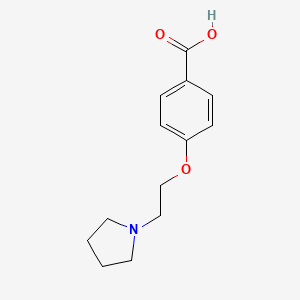
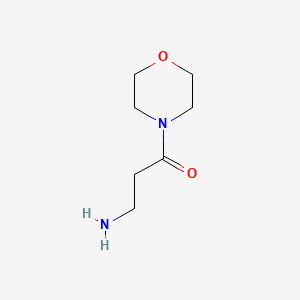

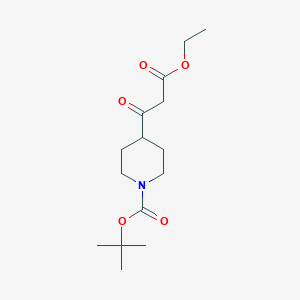
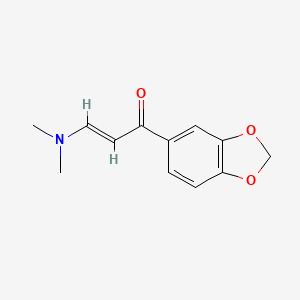
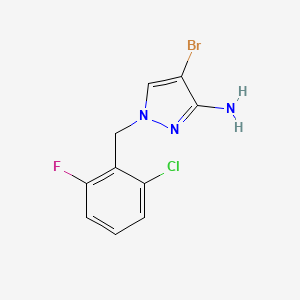
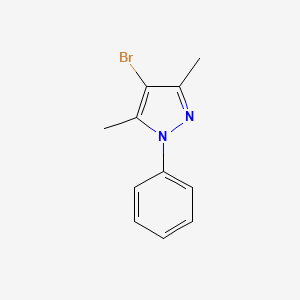
![5-tert-Butyl 1-ethyl 3-aminopyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate](/img/structure/B1277162.png)



